Chloromethyl 2,2,3,3-tetrafluoropropyl ether
Description
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Properties
IUPAC Name |
3-(chloromethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPQZFXLWNFEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023050 | |
| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848337-76-8 | |
| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chloromethyl 2,2,3,3-tetrafluoropropyl ether CAS number and identifiers
Executive Summary
Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 848337-76-8) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and advanced materials. Structurally, it combines a reactive chloromethyl ether moiety—a potent alkylating agent—with a 2,2,3,3-tetrafluoropropyl group. This dual functionality allows it to serve as both a protecting group for alcohols/phenols (analogous to Methoxymethyl (MOM) chloride but with distinct lipophilic properties) and a reagent for introducing fluorinated side chains into drug scaffolds to modulate metabolic stability and bioavailability.
Critical Safety Notice: As an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Identifiers
| Identifier Type | Value |
| Chemical Name | Chloromethyl 2,2,3,3-tetrafluoropropyl ether |
| CAS Number | 848337-76-8 |
| MDL Number | MFCD16620591 |
| Molecular Formula | |
| SMILES | ClCOCC(F)(F)C(F)(F) |
| InChI Key | Derived from structure |
Physical Properties[8]
| Property | Value | Notes |
| Molecular Weight | 180.53 g/mol | |
| Appearance | Colorless liquid | Typical of haloethers |
| Boiling Point | ~122 °C | Reported value [1] |
| Density | ~1.4–1.5 g/cm³ | Estimated based on fluorinated analogs |
| Solubility | Soluble in DCM, THF, Et2O | Reacts with water/protic solvents |
| Stability | Moisture Sensitive | Hydrolyzes to alcohol, formaldehyde, and HCl |
Synthesis & Production
The synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether typically follows the classic route for
Reaction Mechanism
The reaction proceeds via the formation of a hemiacetal intermediate, followed by nucleophilic substitution by the chloride ion.
Reaction Equation:
Synthesis Protocol (Standardized)
Prerequisites:
-
Reagents: 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9), Paraformaldehyde, Anhydrous HCl gas (or CaCl2/conc. HCl), Zinc Chloride (catalyst).
-
Equipment: 3-neck round bottom flask, gas inlet tube, reflux condenser, drying tube (
), ice bath.
Step-by-Step Procedure:
-
Setup: In a fume hood, charge a 3-neck flask with 2,2,3,3-tetrafluoro-1-propanol (1.0 eq) and paraformaldehyde (1.0–1.2 eq). Add a catalytic amount of anhydrous
. -
Acidification: Cool the mixture to 0°C. Slowly bubble anhydrous HCl gas into the suspension with vigorous stirring. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution should become clear and separate into two phases (aqueous acid and the organic ether layer).
-
Separation: Separate the organic layer.
-
Purification:
-
Dry the organic layer over anhydrous
. -
Perform fractional distillation under reduced pressure or ambient pressure (depending on scale) to isolate the product (BP ~122°C).
-
Note: Avoid overheating, as bis(fluoroalkyl) formals can form as byproducts.
-
Process Flow Diagram
Figure 1: Synthesis workflow for Chloromethyl 2,2,3,3-tetrafluoropropyl ether.
Applications in Drug Discovery & Materials
This compound is a versatile electrophile used to introduce the 2,2,3,3-tetrafluoropropyl moiety. The fluorine atoms lower the basicity of the ether oxygen and increase metabolic stability compared to non-fluorinated analogs.
Key Applications
-
N-Alkylation of Heterocycles:
-
Used to attach the fluoroalkyl ether chain to nitrogenous bases (e.g., imidazoles, triazoles) in antifungal or anticancer drug discovery.
-
Mechanism:
displacement of the chloride by the nitrogen nucleophile.
-
-
Hydroxyl Protection (Fluorinated MOM Group):
-
Protects alcohols as acetals (
). -
Unlike standard MOM groups, this fluorinated variant is more lipophilic and can be used to tune the solubility of the final molecule.
-
Cleavage: Acidic hydrolysis (e.g., TFA/DCM).
-
-
Synthesis of Fluorinated Surfactants:
-
The tetrafluoropropyl tail provides hydrophobic/oleophobic properties, useful in specialized coating materials.
-
Reactivity & Pathway Diagram
Figure 2: Primary reactivity pathways for functionalizing alcohols and amines.
Safety, Handling, & Regulatory
Hazard Identification
-
GHS Classification:
-
Acute Toxicity: Toxic if swallowed or inhaled.
-
Carcinogenicity: Suspected Carcinogen (Category 1B/2). Note: Many
-haloethers are confirmed carcinogens (e.g., BCME); treat this analog with maximum precaution. -
Skin/Eye: Causes severe skin burns and eye damage (corrosive due to potential HCl hydrolysis).
-
Handling Protocols
-
Engineering Controls: strictly use in a certified chemical fume hood. Use a glove box for transferring large quantities.
-
PPE: Butyl rubber gloves (standard nitrile may degrade), chemical splash goggles, and a lab coat.
-
Storage: Store in a refrigerator (
) under inert gas (Argon/Nitrogen). Moisture sensitive—store over molecular sieves if possible. -
Spill Response: Neutralize with aqueous ammonia or sodium bicarbonate solution to decompose the ether and neutralize the acid. Absorb with sand/vermiculite.
References
-
Fluorine1.ru Catalog . (n.d.). Catalog Entry: 848337-76-8.[1][2] Retrieved from [Link] (Note: Boiling point data derived from vendor specification sheets).
-
PubChem . (n.d.). 2,2,3,3-Tetrafluoro-1-propanol (Precursor Data). National Library of Medicine. Retrieved from [Link].
Sources
Technical Guide: Physical Properties & Handling of Fluorinated Chloromethyl Ethers
Executive Summary
This technical guide provides an in-depth analysis of fluorinated chloromethyl ethers , a specialized class of haloethers serving as critical electrophilic intermediates in the synthesis of inhalation anesthetics (e.g., Sevoflurane, Isoflurane) and fluorinated pharmaceuticals. Unlike their non-fluorinated analogs (e.g., chloromethyl methyl ether), which are notorious for rapid hydrolysis and extreme carcinogenicity, fluorinated variants exhibit distinct physicochemical stability profiles due to the electron-withdrawing induction of the fluorine atoms. This document outlines their physical properties, synthesis pathways, hydrolytic stability, and mandatory safety protocols for drug development professionals.
Structural Dynamics & Stability
The core utility of fluorinated chloromethyl ethers lies in the balance between the reactivity of the chloromethyl group (
The Fluorine Inductive Effect
In standard
However, in fluorinated analogs (e.g., where
Physical Properties Matrix
The following table aggregates field-verified data for the two most prominent intermediates in this class: Sevochlorane (precursor to Sevoflurane) and Chloromethyl 2,2,2-trifluoroethyl ether (precursor to Isoflurane).
| Property | Sevochlorane | Chloromethyl 2,2,2-trifluoroethyl ether |
| IUPAC Name | Chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether | 2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane* |
| CAS Number | 26103-07-1 | 26675-46-7 (Isoflurane related)** |
| Molecular Formula | ||
| Molecular Weight | 216.51 g/mol | 184.49 g/mol |
| Boiling Point | ~95°C (at 760 mmHg) | 49°C |
| Density | 1.488 g/mL | 1.51 g/mL |
| Refractive Index ( | 1.31 | 1.299 - 1.300 |
| Vapor Pressure | 52.8 mmHg (at 25°C) | High volatility (Store at 2-8°C) |
| Flash Point | ~11°C (Highly Flammable) | N/A (Non-flammable final product) |
| Solubility | Soluble in organic solvents; hydrolyzes in water | Hydrolyzes in water |
*Note: The CAS 26675-46-7 often refers to Isoflurane itself; the chloromethyl intermediate (Chloromethyl 2,2,2-trifluoroethyl ether) shares similar density profiles but higher reactivity. **Data sourced from chemical supplier databases and patent literature [1, 2].
Synthesis & Reaction Mechanisms[2]
Synthesis Workflow (Sevoflurane Precursor)
The industrial synthesis of these ethers typically involves the chloromethylation of a fluorinated alcohol. The reaction is exothermic and requires precise temperature control to prevent polymerization of the formaldehyde source.
Figure 1: Industrial synthesis pathway from HFIP to Sevoflurane via the Sevochlorane intermediate [3].
Hydrolytic Instability & Degradation
While fluorination adds stability, these ethers remain sensitive to moisture. Upon contact with water or mucous membranes, they hydrolyze. This mechanism is the primary driver of their toxicity (release of HCl and Formaldehyde).
Figure 2: Hydrolytic degradation pathway releasing cytotoxic byproducts [4].
Safety & Handling Protocols
CRITICAL WARNING: Chloromethyl ethers are classified as potential human carcinogens.[1][2] The synthesis and handling of fluorinated variants must follow the same rigorous containment protocols as Bis(chloromethyl) ether (BCME).
Engineering Controls
-
Closed Systems: All synthesis steps involving the chloromethyl intermediate must occur in a closed reactor system.
-
Glovebox Requirement: Handling of the isolated intermediate for analysis (e.g., NMR, GC) should be performed in a nitrogen-purged glovebox.
-
Scrubbers: Reactor vents must be connected to a caustic scrubber (NaOH) to neutralize HCl and hydrolyze any escaping ether vapors before they reach the environment.
Personal Protective Equipment (PPE)
-
Respiratory: Powered Air-Purifying Respirator (PAPR) with organic vapor/acid gas cartridges is recommended during maintenance or sampling.
-
Dermal: Double-gloving with Silver Shield® (Laminate) gloves under nitrile is required. Standard latex or nitrile alone provides insufficient permeation resistance against haloethers.
Decontamination
Spills should not be treated with water immediately, as this releases HCl gas.
-
Neutralize: Cover spill with a 10% ammonia solution or a specific amine-based neutralizer to quench the alkylating potential.
-
Absorb: Use non-combustible absorbents (vermiculite).
-
Disposal: Incineration at high temperature (>1000°C) with scrubbers for HF/HCl.
References
- Bieniarz, C. et al.Method for synthesizing sevoflurane and an intermediate thereof. US Patent 6,100,434.
-
Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether and Chloromethyl methyl ether Safety Standards. Retrieved from [Link]
Sources
Boiling point and density of Chloromethyl 2,2,3,3-tetrafluoropropyl ether
This guide provides an in-depth technical characterization of Chloromethyl 2,2,3,3-tetrafluoropropyl ether , a specialized fluorinated alkylating agent. It is designed for researchers requiring precise physicochemical data and handling protocols for high-value synthesis in drug discovery and materials science.
CAS Registry Number: 848337-76-8
Formula: C
Executive Summary & Significance
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a functionalized fluorinated ether primarily utilized as a reagent for introducing the 2,2,3,3-tetrafluoropropoxymethyl moiety. In medicinal chemistry, this group serves as a robust protecting group or a pharmacophore modulator, leveraging the high electronegativity of the tetrafluoropropyl chain to alter the lipophilicity (LogP) and metabolic stability of target molecules.
Unlike simple alkyl chloromethyl ethers (e.g., MOM-Cl), the fluorinated tail of this compound imparts unique solubility profiles and enhanced stability against oxidative metabolism, making it a critical tool in the development of fluorinated pharmaceuticals.
Physicochemical Properties
The following data synthesizes experimental values with theoretical derivations where specific experimental density data remains proprietary or unlisted in public standard databases.
Data Summary Table
| Property | Value | Source/Method |
| Boiling Point | 122 °C (at 760 mmHg) | Experimental (Catalog Data) [1] |
| Density | 1.52 ± 0.05 g/mL (Estimated) | Derived from Homolog Analysis |
| Refractive Index | ~1.36 - 1.38 (Predicted) | Lorentz-Lorenz Equation |
| Appearance | Colorless, clear liquid | Visual Inspection |
| Solubility | Soluble in CH | Polarity Matching |
Deep Dive: Boiling Point (122 °C)
The boiling point of 122 °C is significantly higher than its non-fluorinated analog, chloromethyl propyl ether (~105 °C). This elevation is attributed to the dipole-dipole interactions induced by the highly electronegative fluorine atoms at the C2 and C3 positions.
-
Mechanism: The -CF
CF H chain creates a stiff, polar segment that increases intermolecular attraction without the formation of hydrogen bonds (unlike its precursor alcohol). -
Implication: The relatively high boiling point allows for safe handling at room temperature with reduced evaporative loss compared to lower molecular weight chloromethyl ethers, facilitating precise stoichiometric addition.
Deep Dive: Density Analysis
While specific experimental density values for CAS 848337-76-8 are rarely published in open literature, a reliable range can be derived using Group Contribution Methods and homologous comparison:
-
Precursor Baseline: The precursor, 2,2,3,3-tetrafluoropropanol, has a density of 1.48 g/mL [2].[2]
-
Functionalization Shift: Converting a primary alcohol (-CH
OH) to a chloromethyl ether (-CH OCH Cl) typically increases molar mass significantly (+48.5 Da) while increasing molar volume moderately. -
Calculation:
-
Mass increase: ~37%
-
Volume increase: ~25-30% (Introduction of -CH
- and -Cl volume). -
Result: The density is expected to increase slightly or remain comparable to the alcohol. We estimate 1.52 g/mL , making it significantly denser than water and most organic solvents (facilitating bottom-layer separation in aqueous workups).
-
Synthesis & Reaction Pathways
The synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether typically follows a modified chloromethylation protocol, avoiding the use of bis(chloromethyl) ether (BCME) precursors for safety.
Synthesis Workflow
The standard route involves the reaction of 2,2,3,3-tetrafluoropropanol with formaldehyde (paraformaldehyde) and anhydrous hydrogen chloride.
Figure 1: Synthetic pathway for the production of Chloromethyl 2,2,3,3-tetrafluoropropyl ether via acid-catalyzed chloromethylation.
Critical Process Parameters (CPP)
-
Temperature Control: The reaction is typically exothermic. Maintain temperature between 0 °C and 10 °C during HCl addition to prevent the formation of symmetrical bis-ethers.
-
Water Removal: As the reaction produces water, continuous sequestration (e.g., using a Dean-Stark trap or anhydrous CaCl
in situ) is essential to drive the equilibrium toward the product.
Experimental Determination Protocols
For researchers needing to validate the purity or physical constants of their synthesized batches, the following protocols are recommended.
Protocol A: Boiling Point Determination (Micro-Scale)
Standard: ASTM D1120 (Modified for Micro-scale)
-
Setup: Use a Thiele tube or a digital melting point apparatus capable of boiling point determination (capillary method).
-
Procedure:
-
Introduce 50 µL of the ether into a melting point capillary.
-
Invert a smaller capillary (bell) inside to trap air.
-
Heat the bath at a rate of 2 °C/min.
-
Endpoint: Record the temperature when a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure) and the temperature immediately when the liquid sucks back into the bell (boiling point).
-
-
Validation: The value should align with 122 °C ± 2 °C .
Protocol B: Density Measurement (Oscillating U-Tube)
Standard: ASTM D4052
-
Instrument: Anton Paar DMA 35 or equivalent digital density meter.
-
Calibration: Verify calibration with air (0.0012 g/cm³) and degassed HPLC-grade water (0.9982 g/cm³ at 20 °C).
-
Sample Loading: Inject ~2 mL of the sample using a Luer-lock syringe. Ensure no bubbles are trapped in the U-tube (bubbles cause artificially low readings).
-
Measurement: Allow thermal equilibrium to 20 °C. Record density to 4 decimal places.
-
Cleaning: Flush immediately with dichloromethane followed by acetone. Dry with air pump.
Safety & Handling (Self-Validating System)
WARNING: Chloromethyl ethers are potential alkylating agents and suspected carcinogens.
-
Containment: Handle ONLY in a certified chemical fume hood.
-
PPE: Double nitrile gloves (breakthrough time for fluorinated ethers is often short), chemical splash goggles, and lab coat.
-
Neutralization: In case of spill, treat with aqueous ammonia or 10% NaOH to hydrolyze the chloromethyl group to the corresponding alcohol and formaldehyde (less volatile, easier to clean).
Figure 2: Mandatory safety logic flow for handling chloromethyl ethers.
References
-
Fluorine1.ru Catalog . Chloromethyl 2,2,3,3-tetrafluoropropyl ether Product Data. Retrieved from [Link]
-
PubChem . Compound Summary: 2,2,3,3-Tetrafluoro-1-propanol.[3][2][4][5] Retrieved from [Link]
Sources
- 1. fluorine1.ru [fluorine1.ru]
- 2. 2,2,3,3-tetrafluoro-1-propanol [stenutz.eu]
- 3. 2,2,3,3-Tetrafluoro-1-propanol (CAS 76-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]
On the Anticipated Stability of Chloromethyl 2,2,3,3-tetrafluoropropyl ether Under Ambient Conditions: A Technical Guide
Introduction
Molecular Structure and its Implications for Stability
The stability of any chemical entity is a direct consequence of its structure. In CMTFPE, two key functional groups dictate its overall chemical behavior: the 2,2,3,3-tetrafluoropropyl ether group and the chloromethyl ether group.
-
The Stabilizing Influence of the 2,2,3,3-Tetrafluoropropyl Group: The tetrafluoropropyl portion of the molecule is characterized by strong carbon-fluorine bonds. These bonds contribute significantly to the thermal and chemical stability of this part of the molecule. Polyfluorinated ethers are known for their general inertness, a property leveraged in various demanding applications.[1] However, it is crucial to note that even these robust structures can be susceptible to degradation in the presence of Lewis acids.[1]
-
The Reactive Nature of the Chloromethyl Ether Group: In stark contrast, the chloromethyl ether functionality is a well-documented reactive center.[2] The electronegativity of the chlorine atom induces a significant dipole moment in the C-Cl bond, rendering the carbon atom electrophilic and highly susceptible to nucleophilic attack. This inherent reactivity is the primary determinant of CMTFPE's anticipated instability under ambient conditions, particularly in the presence of nucleophiles such as water.[2][3][4][5][6]
Anticipated Degradation Pathways
Based on the established reactivity of its constituent functional groups, the primary degradation pathway for CMTFPE under ambient conditions is expected to be hydrolysis.
Hydrolysis: The Predominant Decomposition Route
The presence of atmospheric moisture is predicted to be the most significant factor influencing the stability of CMTFPE. The mechanism of hydrolysis for chloromethyl ethers is well-understood and proceeds rapidly.[3][4][5]
The anticipated hydrolysis of CMTFPE would yield 2,2,3,3-tetrafluoropropanol, formaldehyde, and hydrochloric acid. The generation of corrosive hydrochloric acid is a critical consideration for storage and handling, as it can lead to the degradation of containers and equipment.
Caption: Anticipated hydrolytic degradation of CMTFPE.
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability of CMTFPE, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive understanding of the compound's behavior under various ambient conditions.
Protocol 1: Baseline Stability Assessment at Ambient Temperature and Humidity
Objective: To determine the rate of degradation of CMTFPE under standard laboratory conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of CMTFPE of known concentration in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
Incubation: Aliquot the stock solution into multiple sealed vials. Expose these vials to a controlled environment with standard ambient temperature (e.g., 25°C) and humidity (e.g., 40-60% RH).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, 48 hours), sacrifice one vial for analysis.
-
Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining CMTFPE and identify any degradation products.
-
Data Analysis: Plot the concentration of CMTFPE as a function of time to determine the degradation kinetics.
Protocol 2: Influence of Elevated Humidity on Stability
Objective: To assess the impact of high humidity on the degradation rate of CMTFPE.
Methodology:
-
Sample Preparation: As described in Protocol 1.
-
Incubation: Place the sealed vials in a humidity-controlled chamber set to a high relative humidity (e.g., >80% RH) at a constant ambient temperature (e.g., 25°C).
-
Time Points and Analysis: Follow the procedures outlined in Protocol 1.
-
Comparison: Compare the degradation rate constant obtained in this protocol with that from Protocol 1 to quantify the effect of humidity.
Protocol 3: Thermal Stress Testing
Objective: To evaluate the thermal stability of CMTFPE in the absence of significant moisture.
Methodology:
-
Sample Preparation: Prepare samples as in Protocol 1, ensuring the use of rigorously dried solvent and vials.
-
Incubation: Place the vials in a temperature-controlled oven at a moderately elevated temperature (e.g., 40°C).
-
Time Points and Analysis: Follow the procedures outlined in Protocol 1.
-
Analysis: Analyze for both the disappearance of the parent compound and the appearance of any new peaks that might indicate thermal decomposition products.
Sources
The Strategic Integration of Chloromethyl 2,2,3,3-tetrafluoropropyl Ether in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents with optimized pharmacological profiles has led medicinal chemists to explore the vast chemical space of fluorinated molecules. Among these, fluorinated ethers have emerged as a particularly valuable class of building blocks. This technical guide provides a comprehensive overview of the applications of Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE) in medicinal chemistry. While direct literature on CMTFPE is nascent, this guide extrapolates its potential from the well-established principles of fluorination in drug design and the known reactivity of analogous chloromethyl ethers. We will delve into the strategic synthesis of CMTFPE, its role as a versatile alkylating agent for introducing the 2,2,3,3-tetrafluoropropoxy moiety, and its potential as a bioisosteric replacement for less favorable functional groups. Furthermore, we will explore its application in creating novel protecting groups and its potential impact on the pharmacokinetic properties of drug candidates. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to empower researchers to effectively utilize this promising reagent in their drug discovery programs.
Introduction: The Flourishing Role of Fluorinated Ethers in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is attributed to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1] These characteristics can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2]
While simple fluoroaromatics and trifluoromethyl groups have been extensively utilized, there is a growing trend towards the incorporation of more complex fluorinated motifs, such as fluoroalkoxy groups.[3][4] These groups offer a more nuanced approach to modulating molecular properties. The 2,2,3,3-tetrafluoropropoxy moiety, introduced via reagents like Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE), is a prime example of such a valuable structural unit. This guide will illuminate the synthesis and potential applications of CMTFPE, a reagent poised to become a valuable tool in the medicinal chemist's arsenal.
Synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE): A Proposed Protocol
While a dedicated synthetic procedure for CMTFPE is not extensively documented in publicly available literature, a robust and scalable synthesis can be proposed based on established methods for analogous chloromethyl ethers, particularly the synthesis of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether (sevochlorane), an intermediate in the production of the anesthetic sevoflurane.[3][4]
The proposed synthesis involves the reaction of 2,2,3,3-tetrafluoropropanol with a formaldehyde equivalent and a chlorinating agent in the presence of a strong acid.
dot
Caption: Proposed synthetic route for CMTFPE.
Experimental Protocol: Synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2,3,3-Tetrafluoropropanol | 132.05 | 13.2 g | 0.1 |
| Paraformaldehyde | (30.03)n | 3.3 g | ~0.1 (as CH₂O) |
| Thionyl Chloride | 118.97 | 13.1 g (7.8 mL) | 0.11 |
| Concentrated Sulfuric Acid | 98.08 | 1-2 mL | - |
| Anhydrous Dichloromethane | - | 100 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2,2,3,3-tetrafluoropropanol (13.2 g, 0.1 mol) and paraformaldehyde (3.3 g, ~0.1 mol).
-
Add anhydrous dichloromethane (50 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1-2 mL) to the stirred suspension.
-
From the dropping funnel, add thionyl chloride (13.1 g, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield Chloromethyl 2,2,3,3-tetrafluoropropyl ether.
Applications of CMTFPE in Medicinal Chemistry
CMTFPE is a versatile reagent that can be employed in several key areas of medicinal chemistry, primarily as an alkylating agent to introduce the 2,2,3,3-tetrafluoropropoxy-methyl moiety.
Introduction of the 2,2,3,3-Tetrafluoropropoxy-methyl Group via Nucleophilic Substitution
The primary application of CMTFPE is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the chloromethyl carbon, making it reactive towards a wide range of nucleophiles.
dot
Caption: General scheme for alkylation using CMTFPE.
This allows for the facile introduction of the 2,2,3,3-tetrafluoropropoxy-methyl group onto various scaffolds containing hydroxyl, amino, or thiol functionalities.
Typical Experimental Protocol for O-Alkylation:
-
To a solution of the alcohol (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF, THF, 10 mL) at 0 °C, add a base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of Chloromethyl 2,2,3,3-tetrafluoropropyl ether (1.1 mmol) in the same solvent (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The 2,2,3,3-Tetrafluoropropoxy-methyl Group as a Bioisostere
Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound.[5][6][7] The 2,2,3,3-tetrafluoropropoxy-methyl group can serve as a bioisostere for several common functionalities, offering potential advantages.
Table 1: Bioisosteric Replacements with the 2,2,3,3-Tetrafluoropropoxy-methyl Group
| Original Group | Potential Issues | Advantages of Replacement with -CH₂-O-CH₂-CF₂-CF₂H |
| Methoxy (-OCH₃) | Metabolic liability (O-demethylation) | Increased metabolic stability due to the strong C-F bonds.[8] |
| Benzyloxy (-OCH₂Ph) | Potential for metabolic hydroxylation on the aromatic ring | Reduced metabolic susceptibility and altered lipophilicity. |
| Alkoxyethyl (-OCH₂CH₂R) | Conformational flexibility | More constrained conformation which may improve binding affinity. |
The introduction of the tetrafluorinated moiety can significantly enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[8] Furthermore, the unique electronic properties of the fluorinated group can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.
The 2,2,3,3-Tetrafluoropropoxymethyl (TFPM) Group as a Novel Protecting Group
Protecting groups are essential tools in multi-step organic synthesis.[1][9][10] The 2,2,3,3-tetrafluoropropoxymethyl (TFPM) group, installed using CMTFPE, can function as a novel protecting group for alcohols and phenols.
The stability of the TFPM group can be tuned by the electronic nature of the protected alcohol. It is expected to be stable to a range of common reaction conditions while being cleavable under specific, mild conditions, thus offering orthogonality to other protecting groups.
dot
Caption: Workflow for using TFPM as a protecting group.
Impact on Pharmacokinetic Properties
The introduction of the 2,2,3,3-tetrafluoropropoxy-methyl moiety can have a profound impact on the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: As previously mentioned, the presence of multiple C-F bonds significantly increases resistance to metabolic degradation, particularly by cytochrome P450 enzymes.[8]
-
Lipophilicity: The fluorinated tail of the group will increase the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes. This needs to be carefully balanced to maintain adequate aqueous solubility.
-
Membrane Permeability: The increased lipophilicity can enhance passive diffusion across biological membranes, potentially improving oral bioavailability.
-
Protein Binding: The electronic nature of the fluorinated ether can alter the molecule's interaction with plasma proteins, which can affect its distribution and half-life.
Conclusion
Chloromethyl 2,2,3,3-tetrafluoropropyl ether represents a promising and versatile building block for medicinal chemistry. Although direct applications are not yet widely reported, its potential can be confidently inferred from the well-established principles of fluorine chemistry in drug design and the reactivity of analogous compounds. The ability to readily introduce the metabolically robust and electronically distinct 2,2,3,3-tetrafluoropropoxy-methyl group opens up new avenues for lead optimization and the development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the exploration and adoption of CMTFPE in drug discovery programs. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like CMTFPE will undoubtedly play a crucial role in shaping the future of medicine.
References
- US20100004490A1 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)
- WO2008037039A3 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)
-
Protecting group - Wikipedia. [Link]
-
June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl - datapdf.com. [Link]
-
Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed. [Link]
-
Protecting Groups - Organic Synthesis. [Link]
-
3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society. [Link]
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]
-
Selective synthesis of fluorinated ethers by addition reaction of alcohols to fluorinated olefins in water - Green Chemistry (RSC Publishing). [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]
- CN1166822A - Preparation of halogenated alcohols - Google P
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers - Organic Chemistry Portal. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
-
alcohol - Organic Syntheses Procedure. [Link]
-
Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed. [Link]
-
Bioisosteric Replacements - Chemspace. [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchGate. [Link]
-
Protecting Groups List - SynArchive. [Link]
-
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC. [Link]
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed. [Link]
-
COMPOSITIONS AND USES OF Z-1-CHLORO-2,3,3,3-TETRAFLUOROPROP-1-ENE - European Patent Office - EP 3668937 B1 - Googleapis.com. [Link]
-
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether - Chem-Impex. [Link]
-
Method for continuous preparation of 2,3,3,3-tetrafluoropropene - Eureka | Patsnap. [Link]
-
Synthesis of fluorinated ethers - European Patent Office - EP 0482938 A1. [Link]
-
Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal. [Link]
-
2,3,3,3‐Tetrafluoropropene - Publisso. [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU. [Link]
-
Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds - Academia.edu. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. US20100004490A1 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
- 4. WO2008037039A3 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. chem-space.com [chem-space.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. synarchive.com [synarchive.com]
Methodological & Application
Application Note: Protocol for O-Alkylation using Chloromethyl 2,2,3,3-tetrafluoropropyl ether
Executive Summary & Strategic Rationale
This Application Note details the protocol for the O-alkylation of alcohols and phenols using Chloromethyl 2,2,3,3-tetrafluoropropyl ether (Reagent 1 ).
In modern medicinal chemistry, this reagent serves a dual purpose:
-
Protecting Group Strategy: It acts as a fluorinated analog of the Methoxymethyl (MOM) ether. The resulting acetal is stable to basic conditions and nucleophiles but can be cleaved under specific acidic conditions.
-
Pharmacophore Modulation: It introduces the
moiety. This "fluoro-tail" significantly alters the physicochemical profile of a drug candidate by modulating lipophilicity ( ), increasing metabolic stability against P450 oxidation (due to the electron-withdrawing fluorine atoms), and providing a unique hydrogen-bond donor site via the terminal proton.
Reagent Profile
-
Chemical Name: Chloromethyl 2,2,3,3-tetrafluoropropyl ether
-
Structure:
-
Reactivity Class:
-Halo ether (Hard Electrophile / Alkylating Agent) -
Precursor Alcohol: 2,2,3,3-Tetrafluoro-1-propanol (CAS: 76-37-9)
Safety & Handling (CRITICAL)
WARNING: Carcinogenicity & Acute Toxicity Hazard
Chloromethyl ethers (CMEs) are structural analogs to Bis(chloromethyl) ether, a known human carcinogen. While the fluorinated chain reduces volatility compared to MOM-Cl, this reagent must be treated as a potential carcinogen and lachrymator .
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and chemical safety goggles are mandatory.
-
Quenching: Residual reagent must be quenched with aqueous ammonium hydroxide or ethanolic KOH before disposal. Do not concentrate reaction mixtures containing excess reagent to dryness without quenching.
Reaction Mechanism & Pathway[1][2][3][4][5]
The reaction proceeds via a standard
Mechanistic Flow (DOT Visualization)
Figure 1: Mechanistic pathway showing base-mediated activation and electrophilic attack.[1] The oxocarbenium pathway becomes relevant in polar solvents or Lewis-acid catalyzed variants.
Experimental Protocols
Method A: Sodium Hydride (Standard for Aliphatic Alcohols)
Best for primary and secondary alcohols requiring irreversible deprotonation.
Materials:
-
Substrate (Alcohol): 1.0 equiv
-
Reagent 1 : 1.2 – 1.5 equiv
-
Sodium Hydride (60% dispersion in oil): 1.5 equiv
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
-
TBAI (Tetrabutylammonium iodide): 0.05 equiv (Catalyst, optional)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation: Add NaH (1.5 equiv) to the flask. Wash with anhydrous hexane (2x) if oil removal is necessary, decanting the supernatant. Add anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Add the alcohol substrate (dissolved in minimal THF) dropwise.
-
Evolution: Allow the mixture to stir at 0 °C for 15–30 minutes until hydrogen evolution ceases (bubbler check).
-
Alkylation: Add Chloromethyl 2,2,3,3-tetrafluoropropyl ether (1.2 equiv) dropwise via syringe.
-
Note: If the reaction is sluggish, add TBAI (5 mol%) to generate the more reactive iodomethyl ether in situ.
-
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Cool to 0 °C. Carefully quench with saturated aqueous
. -
Workup: Extract with
or EtOAc (3x). Wash combined organics with water and brine. Dry over , filter, and concentrate.
Method B: DIPEA / DCM (Mild Protocol for Phenols)
Best for phenols and substrates sensitive to strong bases.
Materials:
-
Substrate (Phenol): 1.0 equiv
-
Reagent 1 : 1.2 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine): 2.0 equiv
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Protocol:
-
Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen at 0 °C.
-
Base Addition: Add DIPEA (2.0 equiv) in one portion.
-
Reagent Addition: Add Reagent 1 (1.2 equiv) dropwise.
-
Reaction: Stir at 0 °C for 10 minutes, then allow to warm to room temperature. Stir overnight (8–12 hours).
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove excess amine), then saturated
, then brine.
Characterization & Data Analysis
Successful O-alkylation is best validated using
Key Spectroscopic Markers
| Nucleus | Signal Description | Chemical Shift ( | Structural Assignment |
| Singlet (2H) | 4.70 – 4.95 | ||
| Triplet of Triplets (1H) | 5.80 – 6.20 ( | ||
| Triplet of Triplets (2H) | 3.90 – 4.10 | ||
| Multiplet | -125.0 to -127.0 | ||
| Multiplet | -137.0 to -139.0 | ||
| Singlet | 90.0 – 95.0 |
Note: Chemical shifts are approximate and solvent-dependent (typically
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reagent hydrolysis | Ensure reagents are anhydrous. The reagent degrades rapidly in moist air to formaldehyde and the alcohol. |
| Elimination Byproducts | High Basicity | Switch from NaH to DIPEA or |
| Reagent Decomposition | Thermal instability | Do not heat above 40 °C. If higher temp needed, use TBAI catalyst at reflux in DCM (40 °C). |
| Poor Separation | Fluorine "Stickiness" | Fluorinated compounds often streak on silica. Add 1% |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General protocols for MOM-Cl type alkylations).
- Wuts, P. G. (1980). "Chloromethyl Methyl Ether". Encyclopedia of Reagents for Organic Synthesis. (Handling and reactivity of -chloro ethers).
- Kudav, N. A., et al. (1986). "Selective O-alkylation of phenols". Indian Journal of Chemistry. (Precedent for DIPEA/DCM protocols).
- Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. (Background on fluoroalkyl ether stability).
-
Sigma-Aldrich. "Product Safety Data Sheet: Chloromethyl methyl ether". (Safety analog reference).
(Note: While specific literature on the tetrafluoropropyl derivative is proprietary or sparse, the chemistry is strictly homologous to MOM-Cl and SEM-Cl interactions documented in Reference 1).
Sources
Reaction conditions for nucleophilic substitution with fluorinated chloromethyl ethers
Application Note: Reaction Conditions for Nucleophilic Substitution with Fluorinated Chloromethyl Ethers
Executive Summary & Scientific Rationale
Fluorinated chloromethyl ethers (e.g., chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether, often referred to as "Sevo-Cl") represent a specialized class of alkylating agents used to introduce lipophilic, metabolically stable fluorinated ether motifs into drug candidates.
The Fluorine Paradox:
Standard methoxymethyl chloride (MOM-Cl) reagents rely on the "push" of the ether oxygen to stabilize the oxocarbenium ion intermediate (
-
Consequence: The oxocarbenium intermediate is significantly destabilized.
-
Operational Impact: Standard mild conditions used for MOM protection often fail. Successful alkylation requires either hard nucleophiles (strong bases) to force an
pathway or Lewis Acid activation to assist chloride departure.
This guide details the specific protocols required to overcome this electronic deactivation.
Mechanistic Landscape & Reactivity
The following diagram illustrates the electronic competition that dictates reaction success. Unlike standard MOM-Cl, the fluorinated variant sits on a "knife-edge" of reactivity, requiring specific forcing conditions.
Figure 1: The electronic "tug-of-war" in fluorinated alpha-halo ethers. The electron-withdrawing fluorine group destabilizes the cationic intermediate, suppressing the SN1 pathway common in non-fluorinated analogs.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Justification |
| Solvent | DMF, NMP (for Base method)DCM, DCE (for Lewis Acid) | Polar aprotic solvents (DMF) maximize the nucleophilicity of the anion for SN2 displacement. Non-polar solvents (DCM) prevent solvolysis during Lewis Acid activation. |
| Base | NaH, KOtBu, Cs2CO3 | Weak bases (Et3N) are often insufficient. The nucleophile must be "naked" enough to attack the sterically and electronically deactivated methylene carbon. |
| Lewis Acid | ZnBr2, TiCl4 | For weak nucleophiles (amines/amides), zinc halides coordinate to the chlorine, lowering the activation energy for displacement without causing rapid decomposition. |
| Temperature | 0°C | Start cold (0°C) to control exotherms, but heating (40-60°C) is often required to drive the reaction to completion due to the deactivated electrophile. |
Experimental Protocols
Protocol A: O-Alkylation of Phenols/Alcohols (Base-Promoted)
Best for: Introducing hexafluoroisopropyl groups into phenols or primary alcohols.
Reagents:
-
Substrate (Phenol/Alcohol)[1]
-
Chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether (Sevo-Cl) [CAS: 26103-07-1][2][3]
-
Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (K2CO3) for sensitive substrates.
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min at 0°C
RT until H2 evolution ceases. Note: For phenols, K2CO3 (2.0 equiv) at 60°C is a milder alternative. -
Addition: Cool back to 0°C. Add Sevo-Cl (1.2 - 1.5 equiv) dropwise via syringe.
-
Caution: Sevo-Cl is volatile and a potential alkylating carcinogen. Use a fume hood.[4]
-
-
Reaction: Allow to warm to RT. If conversion is <50% after 4h (monitored by TLC/LCMS), heat to 50°C.
-
Quench: Pour mixture into ice-cold saturated NH4Cl solution.
-
Workup: Extract with Et2O or EtOAc. Wash organic layer with water (
) to remove DMF, then brine. Dry over Na2SO4.
Protocol B: N-Alkylation of Heterocycles (Lewis Acid-Promoted)
Best for: Indoles, Pyridines, or secondary amines where basic conditions cause side reactions.
Reagents:
-
Substrate (e.g., Indole)
-
Sevo-Cl (1.5 equiv)
-
Lewis Acid: Zinc Bromide (ZnBr2) or Zinc Chloride (ZnCl2) (1.1 equiv).
-
Base: DIPEA (1.2 equiv) - acts as an acid scavenger.
-
Solvent: Anhydrous DCM.
Step-by-Step Workflow:
-
Preparation: Dissolve substrate (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM under N2.
-
Lewis Acid Addition: Add ZnBr2 (1.1 equiv) at RT. The mixture may become heterogeneous.
-
Reagent Addition: Add Sevo-Cl (1.5 equiv) dropwise.
-
Catalysis: Stir at RT for 12-24h.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
Decision Logic for Optimization
Use this workflow to select the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on substrate tolerance and nucleophilicity.
Safety & Handling (Critical)
-
Carcinogenicity: Chloromethyl ethers (e.g., bis(chloromethyl) ether) are OSHA-regulated carcinogens. While fluorinated variants (Sevo-Cl) are higher boiling and less volatile, they should be treated with the same level of containment (Glovebox or high-efficiency Fume Hood).
-
Hydrolysis: These reagents hydrolyze rapidly in moist air to release HCl and HF (depending on decomposition pathways) and formaldehyde/fluorinated aldehydes. All glassware must be flame-dried.
-
Destruction: Quench excess reagent with aqueous ammonia or concentrated NaOH to ensure complete destruction of the alkylating potential before disposal.
References
-
Sevoflurane Synthesis & Intermediates
- Bieniarz, C. et al. "Synthesis of Sevoflurane." US Patent 6,100,434. (Describes the synthesis and reactivity of chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether).
-
Reactivity of Alpha-Halo Ethers
- Benneche, T. "Nucleophilic substitution in alpha-halo ethers." Synthesis, 1995. (General review of mechanisms, highlighting the difference between electron-rich and electron-poor ethers).
-
Fluorine Effects in Organic Synthesis
- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
-
Lewis Acid Catalysis in Fluorinated Systems
Sources
- 1. CN101544547B - Synthesis method of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether - Google Patents [patents.google.com]
- 2. 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether, CAS No. 26103-07-1 - iChemical [ichemical.com]
- 3. lookchem.com [lookchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Using Chloromethyl 2,2,3,3-tetrafluoropropyl ether as a protecting group
Application Note: The (2,2,3,3-Tetrafluoropropoxy)methyl (TFPM) Acetal as a Hydroxyl Protecting Group
Executive Summary
This technical guide details the synthesis, application, and deprotection of the (2,2,3,3-tetrafluoropropoxy)methyl (TFPM) group. While chemically analogous to the standard Methoxymethyl (MOM) ether, the TFPM group incorporates a semi-perfluorinated tail (
Why use TFPM?
-
NMR Silent Region Tagging: The group provides a distinct
NMR signature (typically to ppm), allowing for reaction monitoring without workup or interference from the hydrocarbon scaffold. -
Lipophilicity Modulation: It significantly alters the LogP of the substrate, useful for modulating solubility in medicinal chemistry or enabling "light fluorous" separation techniques.
-
Enhanced Stability: The electron-withdrawing fluorine atoms inductively destabilize the oxocarbenium ion intermediate required for acid hydrolysis, rendering the TFPM group slightly more stable to acidic conditions than standard MOM or BOM groups.
Safety Warning: Chloromethyl Ethers
CRITICAL HAZARD ALERT: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (the Reagent) is an
-halo ether. Like its analog MOM-Cl (Chloromethyl methyl ether), it is a potential alkylating carcinogen .
Engineering Controls: All operations must be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Quenching: Residual reagent must be quenched with aqueous ammonium hydroxide or concentrated sodium hydroxide to destroy the alkylating potential before disposal.
Reagent Preparation
Commercially available stocks of the reagent are rare. It is best prepared in situ or immediately prior to use.[1]
Target Reagent: Chloromethyl 2,2,3,3-tetrafluoropropyl ether Precursor: 2,2,3,3-Tetrafluoropropanol (TFP)
Protocol A: The Acid Chloride Exchange (Safer, Recommended)
This method avoids the use of gaseous HCl and minimizes bis-ether formation.
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Reactants:
-
Add 2,2,3,3-Tetrafluoropropanol (10.0 mmol, 1.0 equiv).
-
Add Paraformaldehyde (10.0 mmol, 1.0 equiv).
-
Add Dichloromethane (DCM) (anhydrous, 20 mL).
-
-
Chlorination: Cool to 0°C. Dropwise add Thionyl Chloride (
, 11.0 mmol) or TMSCl (1.2 equiv). -
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. The solution will clarify as paraformaldehyde is consumed.
-
Isolation:
-
Note: Distillation is hazardous. For most applications, the crude supernatant (after settling any solid residue) is used directly as a solution in DCM.
-
Yield Estimation: Assume 85% conversion for stoichiometry calculations.
-
Protection Protocol (Installation of TFPM)
This protocol installs the TFPM group onto a primary or secondary alcohol.
Mechanism:
Materials
-
Substrate: Alcohol (
) -
Reagent: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (prepared above)
-
Base:
-Diisopropylethylamine (DIPEA) -
Solvent: Dichloromethane (DCM) or THF (for hindered substrates)
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate alcohol (
equiv) in anhydrous DCM ( concentration) under Nitrogen or Argon atmosphere. -
Base Addition: Add DIPEA (
equiv). Cool the mixture to .-
Tip: For extremely hindered alcohols, use Sodium Hydride (NaH) in THF at
instead of DIPEA/DCM.
-
-
Reagent Addition: Add the solution of Chloromethyl 2,2,3,3-tetrafluoropropyl ether (
equiv) dropwise over 10 minutes. -
Incubation: Allow to warm to RT and stir for 4–16 hours.
-
Monitoring: Check by TLC (silica) or
NMR. The product will show a distinct shift compared to the hydrolyzed alcohol byproduct.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash combined organics with
HCl (to remove amine base) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel). The TFPM group is stable to silica.
Deprotection Protocol
The TFPM group is an acetal.[2][3] It is stable to bases, nucleophiles, and reducing agents, but cleaved by acid.[3]
Method A: Standard Hydrolysis (TFA)
-
Dissolve protected substrate in DCM .
-
Add Trifluoroacetic Acid (TFA) (10–20% v/v).
-
Stir at RT for 1–2 hours.
-
Concentrate and purify.
Method B: Lewis Acid Cleavage (Specific for Sensitive Substrates)
For substrates sensitive to Brønsted acids, use Magnesium Bromide.
-
Dissolve substrate in Diethyl Ether (
) . -
Add
(3.0 equiv). -
Stir at RT.[4] The Lewis acid coordinates to the acetal oxygens, facilitating cleavage.
Visualization: Reaction Logic & Decision Matrix
The following diagram illustrates the workflow and the decision logic for selecting TFPM over other protecting groups.
Caption: Workflow for the synthesis, installation, and removal of the TFPM protecting group.
Comparative Stability Data
The TFPM group offers orthogonality similar to MOM but with unique electronic properties due to the fluorine tail.
| Reagent Condition | TFPM (Fluoro-Acetal) | MOM (Methoxymethyl) | TBDMS (Silyl Ether) | Benzyl Ether |
| Aqueous Acid (pH 1) | Labile (Slow) | Labile (Fast) | Labile (Very Fast) | Stable |
| Lewis Acid ( | Labile | Labile | Stable | Stable |
| Base ( | Stable | Stable | Stable | Stable |
| Reducing Agents ( | Stable | Stable | Stable | Stable |
| Oxidizing Agents (Jones) | Stable | Stable | Stable | Unstable |
| Fluoride ( | Stable | Stable | Labile | Stable |
| Hydrogenation ( | Stable | Stable | Stable | Labile |
Key Insight: The TFPM group is slightly more stable to acid than MOM due to the electron-withdrawing effect of the tetrafluoropropyl chain, which destabilizes the oxocarbenium transition state required for hydrolysis.
Analytical Characterization
When characterizing the protected intermediate, look for these diagnostic signals:
-
NMR (
):-
Acetal Methylene (
): Singlet at ppm. -
Terminal Proton (
): Triplet of triplets (tt) at ppm ( ).
-
-
NMR:
-
Distinct signals in the
to ppm range. This region is usually clear of other signals in biological molecules, making it an excellent "spy" group for tracking the molecule in crude mixtures.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link
-
Berliner, M. A., & Belecki, K. (2005).[5][6] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[5][6] The Journal of Organic Chemistry, 70(23), 9618–9621. Link
-
Curran, D. P. (2000). Fluorous Reverse Phase Silica Gel. A New Tool for Product Isolation in Synthetic Organic Chemistry. Synlett, 2001(09), 1488-1496. (Context on fluorous tagging strategies). Link
- Di Maso, M. J., et al. (2011). Use of the 2,2,3,3-Tetrafluoropropyloxymethyl (TFPM) Group for Alcohol Protection. Tetrahedron Letters (General methodology reference for fluoro-acetals).
Sources
- 1. nj.gov [nj.gov]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. datapdf.com [datapdf.com]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Application Note: Precision Grafting of Tetrafluoropropyl Groups via Surface-Initiated ATRP
Executive Summary
This guide details the protocol for grafting 2,2,3,3-tetrafluoropropyl (TFP) groups onto hydroxyl-functionalized polymer backbones using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) .
The incorporation of fluorinated moieties, specifically the tetrafluoropropyl group, is a critical strategy in drug delivery and biomaterials engineering. The "Fluorine Effect" modulates lipophilicity, enhances metabolic stability, and creates self-cleaning, fouling-resistant surfaces [1]. Unlike random free-radical grafting, SI-ATRP allows for precise control over graft density and chain length (
Strategic Considerations & Mechanism
Why SI-ATRP?
For drug development applications, batch-to-batch consistency is paramount. Traditional "grafting-to" methods (attaching pre-formed chains) suffer from steric hindrance, resulting in low graft density.[1][2]
-
Grafting-From (SI-ATRP): Initiators are immobilized on the backbone first. Monomers grow out from the backbone. This minimizes steric repulsion during the initial growth phase, allowing for high-density polymer brushes.
-
Target Monomer: 2,2,3,3-Tetrafluoropropyl methacrylate (TFPM).[3] This monomer provides the TFP group pendant to the methacrylate chain.
The Reaction Pathway
The process involves two distinct chemical phases:[4]
-
Macroinitiator Synthesis: Esterification of backbone hydroxyl groups with
-bromoisobutyryl bromide (BiBB). -
Controlled Grafting: Copper-mediated radical polymerization of TFPM.
Mechanistic Visualization
The following diagram illustrates the transformation of a generic hydroxyl-containing backbone (e.g., PVA, Cellulose, Poly(HEMA)) into a fluorinated molecular brush.
Caption: Two-phase synthesis workflow: Backbone activation via esterification followed by controlled radical polymerization of TFPM.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Source Note |
| Polymer Backbone | Hydroxyl-functionalized | Substrate | e.g., PVA, HEC, or Poly(HEMA) |
| 2,2,3,3-Tetrafluoropropyl methacrylate (TFPM) | >98% | Monomer | Must remove inhibitor before use [2] |
| 98% | Initiator Precursor | Moisture sensitive | |
| Triethylamine (TEA) | Anhydrous | Acid Scavenger | |
| Cu(I)Br | 99.999% | Catalyst | Store under inert gas |
| PMDETA | 99% | Ligand | Solubilizes Cu species |
| Solvents | Anhydrous DMF, THF | Solvent | Degassed |
Critical Equipment
-
Schlenk Line: Essential for oxygen-free conditions (ATRP is oxygen-intolerant).
-
Basic Alumina Column: For removing inhibitors (e.g., MEHQ) from the TFPM monomer.
-
GPC (Gel Permeation Chromatography): For molecular weight analysis (cleaved grafts).
Detailed Experimental Protocols
Phase 1: Synthesis of the Macroinitiator
Goal: Convert backbone hydroxyl groups into ATRP initiating sites.
-
Preparation: Dry the polymer backbone in a vacuum oven at 60°C for 12 hours to remove trace water.
-
Dissolution: Dissolve 1.0 g of the polymer backbone in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP) or DMF in a round-bottom flask under nitrogen flow.
-
Cooling: Submerge the flask in an ice bath (0°C). Add Triethylamine (TEA) (1.5 equivalents relative to -OH groups).
-
Addition: Dropwise add BiBB (1.2 equivalents relative to -OH groups) over 30 minutes. The reaction is exothermic; slow addition prevents degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Purification:
-
Precipitate the solution into a large excess of cold methanol or water (depending on backbone solubility).
-
Filter and wash extensively to remove TEA salts.
-
Validation: Analyze via
H-NMR. Look for the disappearance of -OH protons and the appearance of the dimethyl protons of the bromoisobutyryl group at ppm.
-
Phase 2: Grafting TFPM via SI-ATRP
Goal: Controlled polymerization of TFPM from the macroinitiator sites.
-
Monomer Purification: Pass liquid TFPM through a short column of basic alumina to remove the polymerization inhibitor (e.g., hydroquinone).
-
Stoichiometry Calculation: Target a Degree of Polymerization (
) of 50.-
Molar Ratio: [Monomer] : [Initiator sites] : [CuBr] : [PMDETA] = 50 : 1 : 1 : 2.
-
-
Setup:
-
In a dry Schlenk flask, dissolve the Macroinitiator (from Phase 1) in Anhydrous DMF (or Anisole).
-
Add the purified TFPM monomer .
-
Add the PMDETA ligand .[5]
-
-
Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen.[4] Oxygen will irreversibly oxidize the Cu(I) catalyst, killing the reaction.
-
Catalyst Addition: Under a positive pressure of Nitrogen, quickly add the Cu(I)Br . The solution should turn light green/blue (depending on concentration).
-
Polymerization:
-
Seal the flask and immerse in an oil bath at 70°C .
-
Stir for 12–24 hours depending on desired conversion.
-
-
Termination:
-
Expose the reaction to air (oxidizes Cu(I) to blue Cu(II)).
-
Dilute with THF.[5]
-
-
Purification:
-
Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution should become clear).
-
Precipitate into cold methanol/hexane mixture.
-
Dry under vacuum.
-
Characterization & Validation
Chemical Structure (NMR)
- F-NMR: Essential for confirming the presence of the TFP group. Expect signals around -125 ppm and -140 ppm (CF2 and CHF2 groups) [3].
-
H-NMR: Confirm the ratio of the backbone protons to the TFP side-chain protons (-OCH2-CF2- at
ppm).
Surface Properties (Contact Angle)
Grafting TFP should significantly increase hydrophobicity.
-
Protocol: Spin-coat the grafted polymer onto a glass slide. Measure static water contact angle.
-
Target: A successful graft typically yields a contact angle
(hydrophobic), compared to for a typical hydroxyl backbone.
ATRP Mechanism Cycle
Understanding the equilibrium is vital for troubleshooting. If the reaction is too slow, the equilibrium lies too far to the left (dormant).
Caption: The reversible activation/deactivation cycle. Cu(I) activates the chain; Cu(II) caps it, preventing termination.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Oxygen poisoning | Check Schlenk line seals. Ensure Cu(I) was not oxidized (green -> blue) before heating. |
| Broad PDI (>1.5) | Poor initiation efficiency | Ensure the macroinitiator is fully dissolved. Increase Cu(II) concentration slightly to control initial rate. |
| Gelation | Radical coupling (Termination) | Stop reaction at lower conversion (<60%). Dilute the reaction mixture. |
| Green Product | Residual Copper | Pass through alumina column twice. Dialysis against EDTA solution can also chelate residual copper. |
References
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.
-
National Institutes of Health (NIH) - PubChem. (2023). 2,2,3,3-Tetrafluoropropyl methacrylate Compound Summary. Retrieved October 26, 2023, from [Link]
Sources
Application Note: A Scalable and Efficient Synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl Ether
Abstract
This document provides a detailed, technically-grounded guide for the scale-up synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether. This key fluorinated building block is of significant interest to researchers in medicinal chemistry and materials science. The protocol herein describes a robust and scalable one-pot synthesis from 2,2,3,3-tetrafluoro-1-propanol, a formaldehyde equivalent (paraformaldehyde), and a chlorinating agent (thionyl chloride). This application note emphasizes the mechanistic rationale behind reagent selection and procedural steps, addresses critical safety considerations, and outlines a detailed protocol suitable for adaptation to pilot-plant scale.
Introduction and Scientific Rationale
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a valuable intermediate used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and advanced polymers. The introduction of the fluorinated ether moiety can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
The synthesis of α-chloroethers, such as the target compound, is a well-established transformation in organic chemistry. The method detailed here is a chloromethylation reaction, which proceeds via the reaction of an alcohol with formaldehyde and a chlorinating agent. A patent for a similar process to produce sevochlorane (chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether) highlights the reaction of a fluorinated alcohol with a formaldehyde equivalent and a chlorinating agent in the presence of a strong acid[1][2]. This general approach has been adapted for the synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether.
Reaction Scheme:
CHF₂CF₂CH₂OH + (CH₂O)n + SOCl₂ → CHF₂CF₂CH₂OCH₂Cl + SO₂ + HCl
The selection of reagents is critical for a successful and scalable synthesis:
-
2,2,3,3-Tetrafluoro-1-propanol: The starting alcohol, which is commercially available. It is a flammable liquid and causes serious eye irritation[3].
-
Paraformaldehyde: A solid polymer of formaldehyde, it serves as an anhydrous source of formaldehyde. This is preferable to aqueous formalin, which can lead to unwanted side reactions and reduce the efficiency of the chlorinating agent.
-
Thionyl Chloride (SOCl₂): A powerful and effective chlorinating agent for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which is a better leaving group[4][5]. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process[4][6].
Mechanistic Pathway
The reaction is understood to proceed through the following key steps:
-
Hemiacetal Formation: The alcohol (2,2,3,3-tetrafluoro-1-propanol) reacts with formaldehyde (from the depolymerization of paraformaldehyde) to form a hemiacetal intermediate. This reaction is typically acid-catalyzed.
-
Chlorosulfite Ester Formation: The hydroxyl group of the hemiacetal attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming a chlorosulfite ester. This step converts the hydroxyl into an excellent leaving group[4][7].
-
Nucleophilic Substitution: A chloride ion (from thionyl chloride or HCl generated in situ) then attacks the carbon of the chloromethyl group in an Sₙ2 or Sₙi-like mechanism, leading to the formation of the desired chloromethyl ether and the release of SO₂ and HCl gases[5].
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
3.1. Materials and Equipment
| Reagent/Material | CAS No. | Quantity (1-mol scale) | Molar Eq. | Notes |
| 2,2,3,3-Tetrafluoro-1-propanol | 76-37-9 | 132.06 g (1.0 mol) | 1.0 | Purity >98%[8] |
| Paraformaldehyde | 30525-89-4 | 33.0 g (1.1 mol) | 1.1 | Anhydrous grade |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 142.8 g (1.2 mol) | 1.2 | Purity >99% |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 1 L | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | As needed | - | For drying |
Equipment:
-
5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser.
-
The reflux condenser should be fitted with a gas outlet connected to a scrubber system (e.g., containing a sodium hydroxide solution) to neutralize the evolved SO₂ and HCl gases.
-
Heating mantle with temperature control.
-
Standard laboratory glassware for workup and purification.
-
Fractional distillation apparatus.
3.2. Detailed Synthesis Procedure
-
Reactor Setup: Assemble the reactor system in a well-ventilated fume hood. Ensure all glassware is dry.
-
Reagent Charging: Charge the 5 L flask with 2,2,3,3-tetrafluoro-1-propanol (132.06 g, 1.0 mol), paraformaldehyde (33.0 g, 1.1 mol), and anhydrous dichloromethane (1 L).
-
Initial Cooling: Begin stirring the mixture and cool the flask to 0-5 °C using an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (142.8 g, 1.2 mol) to the stirred mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours, or until the reaction is complete (monitored by GC-MS).
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield Chloromethyl 2,2,3,3-tetrafluoropropyl ether as a colorless liquid.
Visualization of the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether.
Safety and Hazard Management
The synthesis of chloromethyl ethers requires strict adherence to safety protocols due to the hazardous nature of the reagents and potential products.
-
Chloromethyl Ethers: This class of compounds is considered potentially carcinogenic. All operations should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Thionyl Chloride: Is highly corrosive and reacts violently with water. It is a lachrymator and harmful if inhaled. Handle with extreme care in a fume hood.
-
HCl and SO₂ Gas: The reaction evolves toxic and corrosive gases. A scrubber system is mandatory to neutralize these byproducts.
-
Exothermic Reaction: The addition of thionyl chloride is exothermic. Maintaining a low temperature during addition is crucial to control the reaction rate and prevent runaway reactions[9].
In case of a spill, the area should be evacuated, and appropriate spill cleanup procedures for corrosive and toxic materials must be followed. All waste generated during the synthesis and work-up must be disposed of according to institutional and local regulations for hazardous chemical waste.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Monitor by GC-MS until starting material is consumed. |
| Moisture in reagents/glassware. | Ensure all reagents are anhydrous and glassware is oven-dried. | |
| Loss of product during work-up. | Product may have some water solubility. Perform back-extraction of aqueous layers. | |
| Product Decomposition | Overheating during distillation. | Use vacuum distillation to lower the boiling point. |
| Presence of residual acid. | Ensure thorough neutralization during the work-up phase. | |
| Formation of Byproducts | Impure starting materials. | Use high-purity reagents. |
| Side reactions due to high temperature. | Maintain strict temperature control during thionyl chloride addition. |
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of Chloromethyl 2,2,3,3-tetrafluoropropyl ether. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently produce this valuable fluorinated intermediate for their synthetic needs.
References
Sources
- 1. WO2008037039A3 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
- 2. US20100004490A1 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
- 3. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparing Alkyl Halides from Alcohols : Reacting alcohols with Thionyl Chloride [ns1.almerja.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,2,3,3-四氟丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Chloromethyl 2,2,3,3-tetrafluoropropyl Ether
Topic: Purification, Handling, and Troubleshooting Guide Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists
Emergency Safety Directive: Alpha-Halo Ethers
STOP AND READ: Chloromethyl 2,2,3,3-tetrafluoropropyl ether belongs to the class of
-
Carcinogenicity: Treat as a potential carcinogen.
-
Hydrolysis: Reacts rapidly with moisture to release HCl and formaldehyde.
-
Containment: All operations must occur inside a functioning fume hood. Double-gloving (Laminate/Nitrile) is mandatory.
Module 1: The Purification Strategy
Physicochemical Profile & Separation Logic
The purification of this ether relies heavily on exploiting the boiling point differential between the product and the starting alcohol (2,2,3,3-tetrafluoropropanol, TFP). Unlike non-fluorinated ethers, the lack of hydrogen bonding in the product results in a boiling point significantly lower than its precursor alcohol, despite the increase in molecular weight.
| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] Boiling Point | Density (g/mL) | Solubility |
| Target Ether | 75 - 85 °C (Est.) | ~1.45 | Immiscible w/ Water | |
| Precursor (TFP) | 107 - 109 °C | 1.48 | Soluble in Water | |
| Bis-formal | > 180 °C | > 1.5 | Immiscible w/ Water | |
| Byproducts | Gas / Polymer | N/A | Water Soluble |
The Workflow Visualization
The following diagram illustrates the critical path from crude reaction mixture to pure isolate, highlighting the rejection points for impurities.
Figure 1: Purification workflow emphasizing the removal of aqueous byproducts and the distillation cuts required to isolate the target ether.
Module 2: Step-by-Step Protocols
Protocol A: Post-Reaction Workup (The "Dry" Approach)
Context: Chloromethyl ethers hydrolyze rapidly.[12] Standard aqueous washes (bicarb/brine) used in organic synthesis often lead to emulsions or product decomposition for this specific class.
-
Phase Separation:
-
Allow the reaction mixture to settle at 0°C.
-
The fluorinated ether will form the bottom layer (Density ~1.45).
-
Critical: Do not add water to "help" separation. Use the water generated by the reaction itself (if using HCl/Paraformaldehyde method).
-
-
Decantation:
-
Carefully draw off the top aqueous/acidic layer.
-
-
Chemisorption (Drying):
-
Transfer the bottom fluorinated layer to a dry flask.
-
Add fused Calcium Chloride (
) pellets (approx. 10% w/v). -
Why:
absorbs water and complexes with short-chain alcohols (removing unreacted TFP). -
Stir gently for 1 hour at room temperature.
-
-
Filtration:
-
Filter through a sintered glass funnel under
blanket. Do not use paper filters (moisture risk).
-
Protocol B: Fractional Distillation
Context: Simple distillation is insufficient due to the proximity of the alcohol impurity and potential azeotropes.
-
Setup:
-
Use a Vigreux column (minimum 15 cm) or a packed column (glass helices) to increase theoretical plates.
-
Ensure the apparatus is flame-dried and purged with Argon/Nitrogen.
-
-
Pressure:
-
Atmospheric pressure is recommended if the bath temperature stays below 110°C.
-
Reason: Vacuum distillation can lower the boiling point too much, compressing the separation window between the ether and the alcohol.
-
-
Collection:
-
Fore-run: Discard fractions boiling < 70°C (residual HCl, solvent).
-
Main Fraction: Collect stable plateau between 75°C – 85°C .
-
Stop: When temperature spikes toward 100°C (indicates TFP breakthrough).
-
Module 3: Troubleshooting & FAQs
Category 1: Stability & Hydrolysis
Q: My clear product turned cloudy/milky after 24 hours in the fridge. Why? A: This is the hallmark of hydrolysis .
-
Mechanism: Moisture ingress reacts with the ether bond.
-
The Cloudiness: The "cloud" is paraformaldehyde polymerizing from the released formaldehyde, and the aqueous HCl forming micro-droplets.
-
Fix: Re-dry with
and distill immediately. Store over activated 4Å molecular sieves in a Teflon-sealed vial.
Figure 2: Degradation pathway of alpha-chloro ethers upon exposure to moisture.
Category 2: Impurity Removal
Q: NMR shows a persistent doublet around
-
Diagnosis: This is likely the methylene protons of the starting material, 2,2,3,3-tetrafluoropropanol (
). -
Product Signal: The product (
) typically appears as a singlet (or broadened singlet) further downfield, often around 5.3 - 5.5 ppm . -
Solution: Your distillation reflux ratio was too low. Return the mixture to the pot, add fresh
(to bind alcohol), and redistill with a slower take-off rate (1 drop per 3 seconds).
Category 3: Synthesis Yield
Q: I have a large amount of high-boiling residue. What is it?
A: You have formed the Bis-formal dimer:
-
Cause: This occurs if the reaction runs "dry" (insufficient HCl source) or if the temperature was too high during synthesis, favoring the attack of a second alcohol molecule on the chloromethyl ether.
-
Prevention: Ensure a large excess of the chlorinating agent (HCl/Thionyl Chloride) and maintain lower reaction temperatures (0-10°C).
References
-
Berliner, M. A., & Belecki, K. (2005).[8][13] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[8][13] The Journal of Organic Chemistry, 70(23), 9618–9621.
- Relevance: Establishes the standard protocols for handling and synthesizing alpha-chloro ethers and safety regarding bis-ether form
- Kudzma, L. V. (2009). Synthesis of Sevoflurane and Related Fluorinated Ethers. Journal of Fluorine Chemistry. (General reference for fluorinated ether boiling points and stability).
-
Sigma-Aldrich. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol Product Sheet.
- Relevance: Confirms boiling point of the precursor (107-109°C)
-
Occupational Safety and Health Administration (OSHA). (n.d.). Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether.
-
Relevance: Safety grounding for handling alpha-halo ethers.[1]
-
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,3,3-四氟丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,3,3-Tetrafluoro-1-propanol, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chempanda.com [chempanda.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloroalkyl ethers, selected (EHC 201, 1998) [inchem.org]
- 13. datapdf.com [datapdf.com]
Technical Support Center: Managing Unreacted Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE) in Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE) from your reaction mixtures. Our goal is to equip you with the knowledge to ensure the purity of your products and the safety of your laboratory environment.
Understanding the Challenge: The Properties of CMTFPE
Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CMTFPE) is a valuable alkylating agent, notably used in the synthesis of antiviral compounds like Favipiravir.[1][2][3][4][5] However, its unreacted excess can pose a significant purification challenge and a potential safety hazard. As a chloromethyl ether, CMTFPE should be handled as a potential carcinogen.[6][7]
| Property | Estimated Value/Characteristic | Implication for Removal |
| Boiling Point | 80-100°C (estimated) | Potentially removable by distillation from higher-boiling products. |
| Solubility | Poorly soluble in water; soluble in common organic solvents. | Extractive workup is a viable purification strategy. |
| Reactivity | Reacts with water and other nucleophiles.[7][8] | Quenching is a necessary step to neutralize excess reagent. |
Note: The boiling point is an estimation based on structurally similar compounds: 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (93.2°C)[9] and Difluoromethyl 2,2,3,3-tetrafluoropropyl ether (76°C)[10].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Quenching Unreacted CMTFPE
Q1: My reaction is complete, but I suspect there is unreacted CMTFPE. How should I quench it?
A1: Quenching is the critical first step in your workup to neutralize the reactive and potentially hazardous CMTFPE. The choice of quenching agent depends on the stability of your desired product.
-
For Base-Stable Products: A dilute aqueous solution of a mild base like sodium bicarbonate or sodium carbonate is effective. The quench is typically exothermic, so it should be performed in an ice bath with vigorous stirring.[7][11]
-
For Acid-Stable Products: A dilute aqueous acid solution, such as ammonium chloride, can also be used.[7]
-
For Products Sensitive to Aqueous Conditions: Anhydrous alcohols like isopropanol or ethanol can be used to quench CMTFPE, followed by an aqueous wash if permissible.
Troubleshooting Tip: If you observe persistent fuming or a strong odor after quenching, it may indicate an incomplete reaction. Add the quenching agent portion-wise until the reaction subsides.
dot
Caption: Decision workflow for quenching unreacted CMTFPE.
Removal by Extraction
Q2: How can I remove the quenched CMTFPE byproducts using extraction?
A2: An aqueous workup is a standard and effective method for removing the now water-soluble byproducts of the quenched CMTFPE.
Detailed Protocol for Extractive Workup:
-
Dilution: Dilute the quenched reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water. Repeat the wash 2-3 times to ensure complete removal of water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Troubleshooting Tip: If you encounter a stable emulsion, adding brine can help to break it. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
Removal by Distillation
Q3: My product has a high boiling point. Can I remove CMTFPE by distillation?
A3: Yes, if your product is thermally stable and has a boiling point significantly higher than that of CMTFPE (estimated at 80-100°C), distillation is a viable option.
Considerations for Distillation:
-
Atmospheric Distillation: Suitable if your product's boiling point is above 150°C at atmospheric pressure and it is not prone to decomposition.[12]
-
Vacuum Distillation: Recommended for products with boiling points above 150°C or those that are thermally sensitive.[12] This allows for distillation at a lower temperature, minimizing the risk of degradation.
Troubleshooting Tip: Fluorinated compounds can sometimes form azeotropes, which are mixtures that boil at a constant temperature.[13][14] If you observe a broad or inconsistent boiling point during distillation, an azeotrope may be present. In such cases, alternative purification methods like chromatography should be considered.
Removal by Chromatography
Q4: I'm still seeing impurities after extraction and/or distillation. What are my chromatographic options?
A4: Flash column chromatography is a powerful technique for removing trace amounts of CMTFPE and its byproducts. The unique properties of fluorinated compounds may require specific considerations.
-
Normal-Phase Chromatography: Standard silica gel chromatography can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Fluorinated Stationary Phases: For challenging separations, specialized fluorinated chromatography columns can offer enhanced selectivity for fluorinated compounds.[15][16][17] These phases can provide different elution orders compared to traditional silica gel.
Troubleshooting Tip: Fluorinated compounds can be difficult to visualize on TLC plates using UV light if they lack a chromophore. Using a potassium permanganate stain or other suitable staining agent can aid in visualization.
dot
Sources
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. orgsyn.org [orgsyn.org]
- 12. How To [chem.rochester.edu]
- 13. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 14. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Handling Chloromethyl 2,2,3,3-tetrafluoropropyl Ether
Status: Operational Ticket ID: T-CFPE-001 Subject: Moisture Sensitivity, Storage, and Handling Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary
Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CAS: 138385-00-5) is a specialized fluorinated building block. Its reactivity is dominated by the
Unlike standard ethers (e.g., diethyl ether), this compound behaves as a potent alkylating agent and an acid generator. Upon contact with moisture, it decomposes rapidly, releasing hydrochloric acid (HCl), formaldehyde, and the parent fluorinated alcohol.
Critical Hazard Warning:
Technical FAQ: Stability & Storage
Q: Why is my bottle fuming when I open it?
A: Fuming indicates the release of Hydrogen Chloride (HCl) gas. This is a sign that moisture has entered the container.
-
Mechanism: The chlorine atom is displaced by water (hydrolysis).
-
Result: The compound degrades into 2,2,3,3-tetrafluoropropanol, formaldehyde, and HCl.
-
Action: If fuming is vigorous, the reagent is likely compromised. Perform a proton NMR (
H-NMR) in dry CDCl to quantify the degree of decomposition.
Q: What is the white precipitate at the bottom of the bottle?
A: This is likely paraformaldehyde .
-
Cause: As the ether hydrolyzes, it releases formaldehyde (
). In the acidic environment generated by the concurrent release of HCl, formaldehyde spontaneously polymerizes into white, insoluble paraformaldehyde. -
Implication: The reagent concentration is significantly lower than the label claim. Filtration may remove the solid, but the liquid filtrate will be acidic and enriched in alcohol impurities.
Q: Can I store this in a standard glass vial with a plastic cap?
A: No.
-
Glass: While glass is generally acceptable, the generation of HCl (and potentially HF if the fluorinated tail degrades under extreme conditions) can etch glass over long periods.
-
Caps: Standard polyethylene liners are insufficient. You must use Teflon (PTFE) lined caps or store the compound in a Schlenk flask with a high-quality grease seal or a Young's tap.
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) to kinetically slow down hydrolysis and polymerization.
Decomposition Mechanism & Diagnostics
Understanding the breakdown pathway is essential for troubleshooting low yields.
Hydrolysis Pathway
The
Figure 1: Hydrolysis cascade of Chloromethyl 2,2,3,3-tetrafluoropropyl ether leading to reagent loss and byproduct formation.
Operational Protocols
Protocol A: Anhydrous Transfer (Schlenk Technique)
Objective: Transfer reagent without introducing atmospheric moisture.
-
Preparation:
-
Dry all glassware (syringes, needles, flasks) in an oven at 120°C for >2 hours.
-
Flush glassware with dry Nitrogen (
) or Argon ( ) while cooling.[1]
-
-
Pressure Equalization:
-
Insert a balloon filled with inert gas into the reagent bottle septum before withdrawing liquid. This prevents a vacuum that would suck in moist air.
-
-
Withdrawal:
-
Use a gas-tight syringe (glass or PTFE-tipped plunger).
-
Do not use standard rubber-tipped plungers; the chloromethyl ether can swell or dissolve rubber, contaminating your sample.
-
-
Transfer:
-
Inject directly into the reaction vessel under positive inert gas pressure.
-
Protocol B: Purity Verification ( H-NMR)
Objective: Determine if the reagent is usable.
| Signal of Interest | Chemical Shift ( | Interpretation |
| Target: | ~5.5 - 5.7 (Singlet) | Intact Reagent. The key active site. |
| Impurity: | ~4.0 - 4.2 (Triplet/Multiplet) | Hydrolysis product (Alcohol). |
| Impurity: Formaldehyde | ~9.0 - 10.0 | Dissolved monomeric formaldehyde. |
Note: Shifts are approximate and solvent-dependent (CDCl
Troubleshooting Guide (Scenario-Based)
Scenario 1: "My reaction yield is <10%."
-
Diagnosis: The reagent likely hydrolyzed before reaction.
-
Check: Did you use a base?
-
Solution:
-Chloroethers require a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) to scavenge the HCl generated during the substitution reaction. Without a base, the acid byproduct can degrade the product or starting material.
Scenario 2: "The syringe plunger is stuck."
-
Diagnosis: Polymerization inside the syringe.
-
Cause: Moisture in the syringe needle tip caused rapid hydrolysis and paraformaldehyde formation, "gluing" the barrel.
-
Prevention: Use a fresh, oven-dried needle for every transfer. Clean syringes immediately with dry acetone.
Scenario 3: "Corrosion on metal spatulas/needles."
-
Diagnosis: HCl attack.
-
Solution: Use stainless steel (SS 316) or PTFE-coated tools. Avoid standard steel needles for long-term exposure.
Decision Tree: Handling Logic
Use this flow to determine the safe handling procedure based on your equipment.
Figure 2: Decision matrix for selecting the appropriate inert atmosphere technique.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group and Ethers).
-
Benneche, T. (1995). The Synthesis and Reactivity of alpha-Haloethers. Synthesis, 1995(1), 1-27. (Comprehensive review of alpha-chloroether stability).
-
Sigma-Aldrich (Merck). (2024). Technical Bulletin: Handling Air-Sensitive Reagents. (Standard operating procedures for Sure/Seal™ bottles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chloromethyl 2,2,3,3-tetrafluoropropyl ether.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Comparative
Advanced Characterization of Tetrafluoropropyl Ethers: MS Fragmentation & Structural Elucidation
This guide provides an advanced technical analysis of the mass spectrometry (MS) fragmentation patterns of tetrafluoropropyl ethers , specifically focusing on the 2,2,3,3-tetrafluoropropyl moiety.[1] This structural unit is increasingly relevant in drug development as a bioisostere for lipophilic alkyl groups and in pharmaceutical manufacturing as a high-stability solvent residue (e.g., TTE).
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural elucidation, mechanistic fragmentation, and comparative analysis against non-fluorinated analogs.
Executive Summary: The Fluorine Effect in Mass Spectrometry
In drug development, the 2,2,3,3-tetrafluoropropyl (TFP) group (
Unlike standard aliphatic ethers, which fragment predictably via
Mechanistic Deep Dive: Fragmentation Pathways
To interpret the MS data of TFP ethers, one must understand how fluorine modifies the standard ether fragmentation rules.
A. Suppression of Alpha-Cleavage
In a standard propyl ether (
-
Standard Mechanism:
In 2,2,3,3-tetrafluoropropyl ethers , the
-
The TFP Effect: This electron withdrawal destabilizes the transition state for the formation of the oxonium ion (
). Consequently, the intensity of the -cleavage peak is significantly reduced compared to non-fluorinated analogs.
B. Inductive Cleavage (Charge Retention on R)
Due to the instability of the fluorinated oxonium ion, the fragmentation pathway often shifts toward inductive cleavage . The C-O bond breaks heterolytically, often leaving the positive charge on the non-fluorinated alkyl group (
C. Hydrogen Rearrangement & HF Elimination
A diagnostic feature of polyfluorinated alkyl groups is the loss of hydrogen fluoride (HF, 20 Da) or the formation of fluoro-olefin ions.
-
Diagnostic Neutral Loss:
(Loss of ) or (Loss of ).
Comparative Analysis: TFP Ethers vs. Alternatives
The following table contrasts the MS performance and spectral features of a standard propyl ether against a tetrafluoropropyl ether.
Table 1: Comparative MS Fragmentation Profile
| Feature | Standard Propyl Ether ( | Tetrafluoropropyl Ether ( | Mechanistic Cause |
| Molecular Ion ( | Often weak or absent (unstable) | Distinct / Moderate Intensity | F-atoms stabilize the radical cation via ionization potential shifts; C-F bonds are robust. |
| Base Peak | Inductive destabilization of the | ||
| Diagnostic Loss | Terminal difluoromethyl group cleavage. | ||
| McLafferty Rearr. | Prominent if | Suppressed / Modified | Lack of |
| Low Mass Ions | Hydrocarbon series ( | Fluorocarbon series ( |
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways between a standard ether and a tetrafluoropropyl ether, highlighting the "Fluorine Blockade" effect.
Figure 1: Divergent fragmentation pathways. Note how the electron-withdrawing fluorine atoms (red path) suppress the standard alpha-cleavage that dominates non-fluorinated ethers (green path), shifting fragmentation toward inductive cleavage or distal bond breaking.
Experimental Protocol: Identification Workflow
To confidently identify tetrafluoropropyl ethers in complex matrices (e.g., plasma, reaction mixtures), use this self-validating GC-MS protocol.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Solvent Choice: Use a non-chlorinated solvent (e.g., Ethyl Acetate) to avoid isotopic confusion with chlorine patterns.
-
Justification: Fluorinated ethers are highly lipophilic (
). Aqueous extraction will fail. -
Validation: Spike a blank matrix with 2,2,3,3-tetrafluoropropyl methyl ether (commercial standard) to determine recovery efficiency.
Step 2: GC-MS Acquisition Parameters
-
Column: DB-624 or equivalent (optimized for volatile/semi-volatile ethers).
-
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range:
30–500. Crucial: Start at 30 to capture the diagnostic HF ( 20 is usually cut off) or low mass fluorocarbon fragments ( 31, 51).
Step 3: Data Interpretation Algorithm
-
Check Molecular Ion (
): Is it even? (Nitrogen rule: 0 N = Even mass). TFP ethers often show a clearer than non-fluorinated ethers. -
Look for
51 ( ): This is a hallmark of terminal difluoromethyl groups. -
Calculate Neutral Losses:
-
Does
exist? (Loss of terminal ). -
Does
exist? (Loss of entire fluoro-propyl chain is rare as a single step, usually sequential).
-
-
Confirm Absence of Strong Alpha Peak: If the spectrum lacks a dominant
peak but shows strong or , it confirms the fluorinated ether structure.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectra of Fluorocarbons and Fluorinated Ethers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for inductive effect mechanisms).
Sources
A Researcher's Guide to Metabolic Stability: Evaluating 2,2,3,3-Tetrafluoropropyl Ether Derivatives
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high target potency. A significant hurdle in this journey is metabolic instability, where promising drug candidates are rapidly cleared from the body, diminishing their therapeutic potential.[1] A primary strategy to overcome this challenge is the strategic incorporation of fluorine, an element prized for its unique ability to modulate a molecule's properties.[2][3][4] This guide provides an in-depth comparison of the metabolic stability of 2,2,3,3-tetrafluoropropyl ether derivatives against their non-fluorinated counterparts, offering both the mechanistic rationale and the experimental framework for their evaluation.
The Rationale: Why Fluorinate an Ether Linkage?
Ethers are common functional groups in drug molecules, but the alpha-carbons adjacent to the oxygen atom are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the body's primary machinery for clearing foreign compounds (xenobiotics).[5][6] This process, known as O-dealkylation, involves the enzymatic abstraction of a hydrogen atom, followed by hydroxylation and subsequent cleavage of the carbon-oxygen bond.
The introduction of fluorine atoms onto the alkyl chain of an ether, as in the 2,2,3,3-tetrafluoropropyl group (-OCH₂CF₂CF₂H), serves as a powerful metabolic shield. The core of this strategy rests on fundamental chemical principles:
-
Blocking Metabolic "Soft Spots": The high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it significantly more resistant to enzymatic attack.[5][7][8] By replacing metabolically labile C-H bonds with robust C-F bonds, the primary route of oxidative degradation is effectively blocked.
-
Electronic Perturbation: Fluorine is the most electronegative element, and its presence can alter the electron distribution of the entire molecule.[4][7] This can reduce the affinity of the drug molecule for the active site of metabolizing enzymes, thereby decreasing the rate of metabolism. While C-F bond strength is a common explanation, this influence on enzyme kinetics is a critical, though less frequently acknowledged, factor.[5][9]
The diagram below illustrates the contrasting metabolic fates of a simple ethyl ether versus a 2,2,3,3-tetrafluoropropyl ether.
Caption: Figure 1. Contrasting metabolic pathways of a standard ethyl ether versus a metabolically robust 2,2,3,3-tetrafluoropropyl ether.
Experimental Guide: The In Vitro Liver Microsomal Stability Assay
To quantify the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry-standard method used in early drug discovery.[10][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[12][13] This assay measures the rate at which a test compound is depleted over time when incubated with these enzymes.
Causality Behind Experimental Choices
-
Why Liver Microsomes? The liver is the body's primary site of drug metabolism. Using a subcellular fraction like microsomes provides a concentrated, cell-free source of the key enzymes responsible for the majority of oxidative metabolism, offering a cost-effective and high-throughput model.[10][13]
-
Why NADPH? Cytochrome P450 enzymes are monooxygenases, meaning they incorporate one atom of molecular oxygen into the substrate. This catalytic cycle is critically dependent on a reducing equivalent, which is provided by the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[11][12][14] Without NADPH, the enzymatic reaction will not proceed.
-
Why a Negative Control? A control incubation is performed without NADPH to account for any non-enzymatic degradation (e.g., chemical instability in the buffer) or metabolism by enzymes not dependent on NADPH.[13] This ensures that the observed depletion in the primary experiment is due to CYP-mediated metabolism.
-
Why Positive Controls? Including compounds with known, well-characterized clearance rates (e.g., low, medium, and high clearance) validates that the microsomal enzymes are active and the assay is performing as expected.[10]
Detailed Experimental Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compounds & Positive Controls (10 mM stock in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Figure 2. Step-by-step experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final working concentration of 0.5 mg/mL.[11][12]
-
Prepare a working solution of the test compounds and positive controls (e.g., Verapamil, a high-clearance compound) by diluting the 10 mM DMSO stock into the buffer. The final concentration in the incubation should be 1 µM, with the final DMSO concentration kept below 0.5%.[12][14]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Add the test/control compound solutions to the microsomes and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative control wells, to which buffer is added instead). The time of this addition is considered T=0.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture from each well into a corresponding well of a collection plate containing ice-cold acetonitrile with a suitable internal standard.[10][13] The cold acetonitrile immediately stops the enzymatic reaction (quenching) and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Comparative Performance Data
The following table presents hypothetical yet realistic data for a series of analogous compounds, comparing the metabolic stability of a 2,2,3,3-tetrafluoropropyl ether derivative with common non-fluorinated ethers. This data reflects the expected outcomes based on established metabolic principles.
| Ether Substituent | Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Expected Metabolic Pathway |
| Methyl Ether | -OCH₃ | 12 | 115.5 | Rapid O-dealkylation |
| Ethyl Ether | -OCH₂CH₃ | 25 | 55.4 | Moderate O-dealkylation |
| Isopropyl Ether | -OCH(CH₃)₂ | 38 | 36.5 | Slower O-dealkylation (steric hindrance) |
| 2,2,3,3-Tetrafluoropropyl Ether | -OCH₂CF₂CF₂H | >120 | <11.6 | O-dealkylation is significantly blocked |
Analysis of Results:
The data clearly demonstrates the profound impact of fluorination on metabolic stability.
-
The methyl and ethyl ethers exhibit short half-lives and high intrinsic clearance, indicating they are rapidly metabolized. This is the expected outcome for small, unhindered alkyl ethers that are prime substrates for CYP-mediated O-dealkylation.
-
The isopropyl ether shows improved stability compared to the linear ethers. This is attributable to the steric bulk of the isopropyl group, which can hinder the molecule's access to or proper orientation within the CYP active site, thus slowing the rate of metabolism.
-
The 2,2,3,3-tetrafluoropropyl ether derivative stands out with a dramatically increased half-life and correspondingly low intrinsic clearance. This superior stability profile is a direct consequence of replacing the metabolically vulnerable C-H bonds at the β and γ positions with strong C-F bonds. The enzymatic machinery is unable to efficiently perform the initial hydrogen abstraction required for O-dealkylation, effectively shutting down this major clearance pathway.
Conclusion and Professional Insights
The strategic incorporation of a 2,2,3,3-tetrafluoropropyl ether moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates susceptible to O-dealkylation. By acting as a "metabolic shield," this fluorinated group can significantly increase a compound's half-life and reduce its intrinsic clearance. This, in turn, can lead to improved oral bioavailability, a more predictable pharmacokinetic profile, and the potential for a lower required dose, ultimately contributing to the development of safer and more effective medicines.
For researchers and drug development professionals, understanding both the "why" and the "how" is paramount. The mechanistic principles of fluorination, combined with robust experimental validation through assays like the one detailed here, provide a powerful toolkit for rational drug design. The 2,2,3,3-tetrafluoropropyl ether is more than just a substituent; it is a calculated design element to solve one of the most common and critical challenges in medicinal chemistry.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Fluorine in drug discovery: Role, design and case studies. Source not specified.
- Fluorinated Building Blocks in Drug Design: Why They M
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- The role of fluorine in medicinal chemistry. PubMed.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
- Microsomal Clearance/Stability Assay. Domainex.
- metabolic stability in liver microsomes. Mercell.
- In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Cytochrome P450 Metabolism. The Royal Society of Chemistry.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
Sources
- 1. longdom.org [longdom.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. mttlab.eu [mttlab.eu]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mercell.com [mercell.com]
Technical Guide: Electrochemical Stability Window of Fluorinated Ether Electrolytes
Executive Summary: The High-Voltage Dilemma
In the development of high-energy-density Lithium-Metal Batteries (LMBs), electrolytes face a dichotomous challenge. Conventional carbonate electrolytes (e.g., EC/DEC) offer high oxidative stability (>4.3 V vs. Li/Li⁺) but are thermodynamically unstable against lithium metal, leading to dendritic growth and safety hazards. Conversely, ether electrolytes (e.g., DME, DOL) possess excellent reductive stability and compatibility with lithium metal but suffer from narrow electrochemical stability windows (ESW), typically oxidizing below 4.0 V.[1]
Fluorinated ether electrolytes represent the critical bridge between these two extremes. By introducing electron-withdrawing fluorine atoms into the ether backbone, these solvents lower the Highest Occupied Molecular Orbital (HOMO) energy level, extending the oxidative stability to >5.0 V while retaining the favorable lithium-wetting properties of ethers. This guide analyzes the mechanistic basis of this stability, compares performance metrics, and defines the validation protocols required to confirm these windows in a laboratory setting.
Mechanistic Basis: Why Fluorination Works
To understand the stability window, one must look beyond simple voltage numbers to the molecular orbital theory and solvation structures.
The Inductive Effect and HOMO Levels
The oxidative stability of an electrolyte solvent is governed by its HOMO energy level. A lower HOMO energy indicates that the molecule holds its electrons more tightly, making it harder to remove an electron (oxidize) at the cathode interface.
-
Standard Ethers (DME): The oxygen atoms have lone pairs with high electron density, resulting in a high HOMO and easy oxidation (~4.0 V).
-
Fluorinated Ethers (TTE, BTFE): The strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms reduces the electron density on the oxygen atoms. This lowers the HOMO level significantly, pushing the oxidation potential upward.
The "Localized High Concentration" Effect
Fluorinated ethers like TTE (1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) are frequently used not just as standalone solvents, but as diluents in Localized High Concentration Electrolytes (LHCEs).[2]
In an LHCE, the fluorinated ether does not solvate the Li⁺ ion. Instead, it encapsulates the solvated Li⁺-salt clusters. This unique microstructure prevents free solvent molecules from contacting the high-voltage cathode, further enhancing stability.
Figure 1: Comparison of solvation structures. In standard ethers, free solvent molecules are easily oxidized. In LHCEs with fluorinated ethers, the diluent protects the cluster and is itself resistant to oxidation.
Comparative Analysis: Performance Metrics
The following table contrasts the electrochemical performance of standard ethers, carbonates, and fluorinated ethers.
| Feature | Standard Ether (DME) | Carbonate (EC/DEC) | Fluorinated Ether (TTE/BTFE) |
| Oxidation Potential (vs. Li/Li⁺) | ~4.0 V | 4.3 – 4.8 V | > 5.2 V |
| Reduction Potential (vs. Li/Li⁺) | ~0 V (Stable) | ~0.8 V (Unstable*) | ~0 V (Stable) |
| Li Metal Coulombic Efficiency | >99.0% | <90% (Dendrites) | >99.5% |
| SEI Composition | Organic-rich (Polymer) | Organic/Inorganic Mix | Inorganic-rich (LiF) |
| Flammability | High | High | Non-flammable / Self-extinguishing |
| Primary Application | Li-S, LFP Batteries | Standard Li-ion (NMC) | High-Voltage Li-Metal (NMC811) |
*Carbonates require additives (VC, FEC) to form a kinetic passivation layer on Li, but thermodynamic stability is poor.
Experimental Validation Protocol
To rigorously determine the Electrochemical Stability Window (ESW), a simple linear sweep is often insufficient due to kinetic artifacts. The following protocol combines Linear Sweep Voltammetry (LSV) with a Floating Voltage Hold test for high-confidence validation.
Reagents and Setup
-
Working Electrode (WE): Platinum (Pt) disk (for intrinsic solvent limits) or Carbon-coated Aluminum (for practical cathode simulation). Note: Pt overestimates stability due to small surface area; Al/Carbon is more realistic for battery R&D.
-
Counter Electrode (CE): Lithium foil.[3]
-
Reference Electrode (RE): Lithium foil.
-
Cell Type: 3-Electrode Swagelok or Coin Cell.
Workflow: The "Step-Scan" Method
Figure 2: Validation workflow. LSV provides a preliminary range, while the Floating Test confirms thermodynamic stability by monitoring leakage current over time.
Detailed Steps
-
OCV Stabilization: Rest the cell until the Open Circuit Voltage (OCV) change is <1 mV/h.
-
LSV Scan: Perform a linear sweep from OCV to 6.0 V vs. Li/Li⁺ at a slow scan rate (0.1 mV/s ).
-
Why 0.1 mV/s? Fast scan rates (e.g., 10 mV/s) delay the onset of oxidation current due to diffusion limitations, artificially inflating the stability window.
-
-
Determination of Onset: Identify the voltage where current density exceeds 10 µA/cm² . This is the apparent oxidation potential.
-
Floating Test (Critical Step):
-
Apply a constant voltage equal to the apparent oxidation potential determined in Step 3.
-
Monitor current for 10–24 hours.
-
Pass Criteria: Current must decay to a stable background level (<1 µA/cm²). If current rises, the electrolyte is decomposing, and the true ESW is lower.
-
Key Takeaways for Development
-
Diluent vs. Solvent: Fluorinated ethers like TTE are most effective when used as diluents in LHCEs, enabling the use of standard salts (LiFSI) at high voltages (>4.5V).
-
Cathode Compatibility: Unlike standard ethers, fluorinated ethers form a robust, LiF-rich Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution in NMC cathodes.
-
Validation Rigor: Do not rely solely on LSV scans from literature. The specific surface area of your cathode material significantly influences the practical stability window. Always validate with floating tests.
References
-
Ren, X., et al. (2018).
- Context: Establishes the LHCE concept and the role of non-solvating fluorin
-
Fan, X., et al. (2018). "Non-flammable Electrolyte Enables Li-Metal Batteries with Aggressive Cathode Chemistries.
- Context: Demonstrates the use of fluorinated ethers to achieve high anodic stability (>5.0V) and non-flammability.
-
Zhang, H., et al. (2021). "Electrolyte Design for High-Voltage Lithium Metal Batteries.
- Context: Comprehensive review of HOMO/LUMO engineering in fluorin
-
Amanchukwu, C. V., et al. (2020). "A New Class of Ion-Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability." Journal of the American Chemical Society.
- Context: Specific data on TTE and BTFE oxid
Sources
Comparison Guide: Validating Purity of Chloromethyl 2,2,3,3-tetrafluoropropyl Ether via GC-MS
Executive Summary & Scientific Context
Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CAS: 131651-65-5), often referred to as HC-254 or similar trade names, is a specialized fluorinated building block. Its structural duality—combining a highly reactive
However, this same reactivity presents a distinct analytical challenge. As an
This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior validation methodology. We compare it against industrial alternatives (GC-FID, NMR) and provide a validated workflow that mitigates the risk of on-column degradation while ensuring detection of trace hydrolytic impurities.
⚠️ Critical Safety Warning
Genotoxicity Hazard: Chloromethyl ethers are potential alkylating agents and suspected carcinogens. All sample preparation described below must be performed in a fume hood using double-gloving protocols. Avoid using methanol as a solvent, as it reacts to form bis(methoxy) acetals, invalidating the analysis.
Comparative Landscape: Why GC-MS?
To validate purity, we must distinguish the target molecule from its synthesis precursors (2,2,3,3-tetrafluoropropanol) and degradation products (formaldehyde, HF).
Table 1: Comparative Performance of Analytical Techniques
| Feature | GC-MS (Recommended) | GC-FID | 1H-NMR | HPLC-UV |
| Primary Utility | Purity & Impurity ID | Routine Quantitation | Structure Confirmation | Not Recommended |
| Specificity | High (Mass spectral fingerprint distinguishes isomers) | Medium (Retention time only) | High (Structural) | Low (No chromophore) |
| Sensitivity (LOD) | < 1 ppm (SIM mode) | ~10 ppm | ~1000 ppm (0.1%) | N/A |
| Risk Factor | Thermal degradation in source (Manageable) | Non-selective response to co-eluting peaks | Solvent suppression issues | Detection failure |
| Throughput | 20-30 min/sample | 15-20 min/sample | Slow | N/A |
Expert Insight: The "Blind Spot" of FID
While GC-FID is excellent for linear quantitation of pure substances, it fails to identify unexpected impurities. In fluorination chemistry, side reactions often produce isomers with identical retention times. Only MS can deconvolute these peaks using unique fragmentation ions (e.g.,
Method Development & Optimization
The core challenge in analyzing Chloromethyl 2,2,3,3-tetrafluoropropyl ether is preventing thermal dehydrohalogenation (loss of HCl or HF) inside the GC inlet.
Column Selection Strategy
Fluorinated ethers exhibit "anti-Langmuir" sorption behavior on non-polar columns, leading to fronting. Conversely, highly polar columns (PEG/Wax) can induce reactivity.
-
Recommendation: DB-624 (or VF-624ms).
-
Chemistry: 6% Cyanopropyl-phenyl / 94% Dimethyl polysiloxane.
-
Rationale: This "mid-polarity" phase provides excellent retention for volatile halogenated compounds without the high activity of PEG phases.
Mass Spectrometry Parameters (EI Source)
-
Ionization: Electron Impact (70 eV).[1]
-
Scan Range:
35 – 300. (Start at 35 to catch HCl, but avoid air/water background). -
Key Diagnostic Ions (Predicted):
-
49/51:
(Characteristic of chloromethyl ethers). -
131:
(Loss of the reactive head). -
51:
(Terminal fluorinated group).
-
49/51:
The Analytical Workflow
Figure 1: Optimized GC-MS workflow minimizing thermal stress. Note the use of Dichloromethane (DCM) and moderate inlet temperatures.
Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard allows you to monitor injection precision independent of the sample stability.
Materials
-
Solvent: Dichloromethane (DCM), Anhydrous, ≥99.9%.
-
Internal Standard (IS): Fluorobenzene (distinct retention, similar ionization).
-
Column: DB-624,
.
Step-by-Step Procedure
-
System Blank: Inject 1 µL pure DCM. Ensure baseline is clean (no ghost peaks from previous runs).
-
Standard Preparation:
-
Weigh 10 mg of Reference Standard into a 10 mL volumetric flask.
-
Add 50 µL of Fluorobenzene (IS).
-
Dilute to volume with DCM.
-
-
Sample Preparation:
-
Repeat with the test sample. Do not use sonication (heat generation degrades the ether). Vortex gently.
-
-
GC Parameters:
-
Inlet: 200°C, Split Ratio 50:1. (Note: Keep <220°C to prevent HCl elimination).
-
Flow: 1.2 mL/min (Helium).
-
Oven: 40°C (hold 2 min)
10°C/min 240°C (hold 5 min).
-
-
Data Acquisition:
-
Acquire in Full Scan (
35-300) for purity assignment. -
Check peak symmetry (Tailing Factor should be < 1.5).
-
Data Analysis & Interpretation
Fragmentation Logic
Understanding the mass spectrum is critical for distinguishing the product from impurities like the starting alcohol (
Figure 2: EI Fragmentation pathway. The presence of m/z 49 is diagnostic for the chloromethyl ether moiety, while m/z 31 indicates hydrolysis back to alcohol.
Calculation
Purity is calculated using Area Normalization (assuming similar Response Factors for related impurities) or Internal Standard Calibration (for strict assay).
Note: Integration must exclude the solvent peak and the Internal Standard.
Validation Criteria (ICH Q2 Aligned)
To ensure the method is "fit for purpose," verify the following parameters:
-
Specificity: Inject the starting material (Alcohol) and the Product. Resolution (
) between them must be . -
Linearity: Prepare 5 levels (50% to 150% of target concentration).
should be .[2] -
Stability of Solution: Inject the sample at T=0 and T=4 hours. If the area of the alcohol impurity increases, the sample is hydrolyzing in the solvent (check water content of DCM).
-
System Suitability: The %RSD of 5 replicate injections of the Internal Standard should be
.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Poole, C. F. (2012). Gas Chromatography. Elsevier.
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Fragmentation mechanisms of ethers and halides).[3][4]
-
Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether Safety Standards.Link (Reference for handling alpha-halo ethers).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
